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Barium titanyl oxalate tetrahydrate

BaTiO₃ synthesis calcination temperature energy efficiency

Barium titanyl oxalate tetrahydrate (BTO), with the empirical formula BaTiO(C₂O₄)₂·4H₂O and a molecular weight of 451.31 g/mol, is a heterobimetallic molecular precursor specifically designed for the low-temperature synthesis of stoichiometric barium titanate (BaTiO₃) powders. As a single-source precursor, BTO ensures atomic-scale mixing of Ba²⁺ and Ti⁴⁺ ions within a crystalline lattice that decomposes thermally to BaTiO₃ at temperatures as low as 700–750 °C, substantially below the 1250–1300 °C required by conventional solid-state reaction routes.

Molecular Formula C4H10BaO13Ti
Molecular Weight 451.305
CAS No. 14263-62-8
Cat. No. B578270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBarium titanyl oxalate tetrahydrate
CAS14263-62-8
Molecular FormulaC4H10BaO13Ti
Molecular Weight451.305
Structural Identifiers
SMILESC(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.O.O=[Ti].[Ba+2]
InChIInChI=1S/2C2H2O4.Ba.4H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;;/h2*(H,3,4)(H,5,6);;4*1H2;;/q;;+2;;;;;;/p-2
InChIKeyHWQJUHLMGWMJHQ-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Titanyl Oxalate Tetrahydrate (CAS 14263-62-8): Molecular Precursor for High-Purity BaTiO₃ Procurement Guide


Barium titanyl oxalate tetrahydrate (BTO), with the empirical formula BaTiO(C₂O₄)₂·4H₂O and a molecular weight of 451.31 g/mol, is a heterobimetallic molecular precursor specifically designed for the low-temperature synthesis of stoichiometric barium titanate (BaTiO₃) powders [1][2]. As a single-source precursor, BTO ensures atomic-scale mixing of Ba²⁺ and Ti⁴⁺ ions within a crystalline lattice that decomposes thermally to BaTiO₃ at temperatures as low as 700–750 °C, substantially below the 1250–1300 °C required by conventional solid-state reaction routes [3][4]. BTO is the most extensively studied and commercially exploited molecular precursor for BaTiO₃ powder production, serving critical roles in multilayer ceramic capacitors (MLCCs), piezoelectric transducers, positive temperature coefficient (PTC) thermistors, and electro-optical devices [5].

Why Barium Titanyl Oxalate Tetrahydrate Cannot Be Simply Substituted by Other BaTiO₃ Precursors


Substituting BTO with alternative barium titanate precursors—such as solid-state mixtures of BaCO₃/TiO₂, barium titanium citrate, or barium titanium glycolate—carries quantifiable risks to product quality and process economics. The solid-state route requires calcination at 1250–1300 °C, approximately 500–550 °C higher than BTO-based synthesis, and inherently produces inhomogeneous, coarser powders with wider particle size distributions [1][2]. Citrate precursors, despite decomposing at ~650 °C, utilize complex organic ligands that introduce variable carbonate intermediates and require precise pH control to avoid multiphase residues, with final decomposition temperatures potentially exceeding 770 °C under non-optimal conditions [3][4]. Glycolate precursors yield BaTiO₃ ceramics with a dielectric constant (K′) of only ~2260 at 1 kHz, whereas BTO-derived BaTiO₃ nanoparticles have demonstrated dielectric constants exceeding 15,000 and up to 30,000 at comparable measurement frequencies [5][6]. Each precursor imposes a distinct decomposition pathway, impurity profile, and particle morphology on the final BaTiO₃ product; indiscriminate substitution without validating thermal behavior, stoichiometry, and dielectric performance therefore risks compromising device functionality in application-critical ceramic components.

Quantitative Differentiation Evidence for Barium Titanyl Oxalate Tetrahydrate versus Comparator Precursors


Formation Temperature: BTO vs. Solid-State Reaction — A 500 °C Process Window Advantage

The oxalate method using BTO achieves complete BaTiO₃ formation at 750 °C, compared to 1250–1300 °C required for the conventional solid-state reaction between BaO (or BaCO₃) and TiO₂ [1][2]. This represents a reduction in the minimum practical synthesis temperature of approximately 500 °C, a finding confirmed by direct comparative studies using identical TiCl₄-derived TiO₂ starting materials [1]. The solid-state route is reported to produce inhomogeneous, coarser powders with multiple phases and inevitable porosity due to inadequate solid-state diffusion [2].

BaTiO₃ synthesis calcination temperature energy efficiency solid-state reaction

Crystallite Size Precision: Oxalate Method Yields 21–25 nm at 600 °C vs. Coarser, Inhomogeneous Solid-State Products

In a direct three-method comparative study, the oxalate method produced BaTiO₃ crystallites of 21–25 nm at a calcination temperature of 600 °C, and 25–37 nm at 850 °C, with pure tetragonal structure confirmed by XRD [1][2]. In contrast, the other two chemical routes evaluated in the same study yielded mixed-phase products and coarser crystallite distributions at equivalent temperatures. Separately, Kovalenko et al. (2023) demonstrated that pure BTO decomposition under stoichiometric conditions (1.5 M, pH = 1) yields crystallites of 32–34 nm, with a nonisothermal calcination regime further reducing the crystallite size to 22 nm and monodisperse particle size to 25 nm [3].

nanocrystalline BaTiO₃ crystallite size control XRD oxalate method

Dielectric Constant: BTO-Derived BaTiO₃ Achieves εᵣ ≈ 30,000 at 60–85 nm vs. ~2,260 from Glycolate-Derived Ceramics

BaTiO₃ nanoparticles prepared from BTO via a two-step thermal decomposition method yielded a dielectric constant (εᵣ) of approximately 30,000 for particle sizes between 60 and 85 nm, measured at 20.00 °C and 20 MHz using a powder dielectric measurement technique [1]. In an independent study, BTO-derived BaTiO₃ nanoparticles around 70 nm exhibited εᵣ exceeding 15,000 [2]. As a point of cross-study comparison, BaTiO₃ ceramics derived from barium titanium glycolate precursor achieved a dielectric constant (K′) of only 2,260 at 1 kHz and 25 °C, with a loss tangent of 0.01 [3]. While measurement conditions differ across studies (powder suspension vs. sintered ceramic; 20 MHz vs. 1 kHz), the order-of-magnitude difference highlights the dramatically superior dielectric potential accessible through the oxalate route.

dielectric constant BaTiO₃ nanoparticles capacitor materials powder dielectric measurement

Ba/Ti Stoichiometric Precision: BTO Delivers Molar Ratio of 0.999–1.001 vs. Variable Ratios in Solid-State Mixtures

The Clabaugh synthesis method and its modern variants consistently produce BTO with a Ba/Ti molar ratio of 1.000 in the precursor, which is preserved after calcination to BaTiO₃ [1][2]. Of 16 batches prepared by the original Clabaugh method, 6 exhibited a Ti/Ba ratio of exactly 1.000, with the remaining 10 batches ranging from 0.999 to 1.002 (one outlier at 0.992) [1]. A patent teaching for BTO synthesis claims Ba/Ti mole ratios of 0.999 to 1.001 in the final BaTiO₃ product [3]. In contrast, solid-state mechanical mixtures of BaCO₃ and TiO₂ exhibit inherent compositional inhomogeneity, with the molar ratio varying locally and leading to phases other than tetragonal BaTiO₃ [4]. Jung et al. (2010) confirmed that BTO-derived BaTiO₃ achieves a Ba/Ti molar ratio of 1.000 after calcination, and further demonstrated that impurity-controlled processing yields a tetragonality (c/a) of 1.0068 for 119 nm particles—comparable to solid-state-derived material but achievable at finer particle sizes [5].

Ba/Ti molar ratio stoichiometry control precursor purity tetragonality

Suspension Processability: Dispersed BTO Powder Stable Against Aggregation for >1400 h — Enabling Tape Casting and Colloidal Processing

Using a modified Clabaugh double-injection synthesis method with polyethyleneimine as a dispersant, Kimel et al. (2001) produced well-dispersed BTO powder with a particle size of less than 0.2 μm that formed a suspension stable against coarsening or aggregation for greater than 1,400 hours [1]. Upon calcination, the dispersed BTO powder yielded BaTiO₃ with a particle size of 0.25 μm or less [1]. This suspension stability is a direct consequence of the dispersant-assisted precipitation process and is not generally achievable with alternative BaTiO₃ precursors such as citrate gels or solid-state mixtures, which lack the defined particulate morphology and surface chemistry necessary for long-term colloidal stability without additional surface modification steps.

colloidal dispersion tape casting suspension stability BTO processing

Decomposition Mechanism: BTO Forms Intermediate Oxycarbonates Rather Than Segregated BaCO₃ + TiO₂ — Enabling Lower-Temperature Single-Phase BaTiO₃ Formation

Thermogravimetric analysis and gas evolution studies have established that BTO decomposes via a distinct oxycarbonate intermediate pathway rather than segregating into BaCO₃ and TiO₂ phases [1][2]. At high precursor concentrations (1.5 M), BTO decomposition proceeds primarily through the formation of intermediate oxycarbonates, not through oxidation to barium carbonate and titanium dioxide [3][4]. This mechanistic distinction is crucial: when the precursor composition deviates from pure oxalate stoichiometry, the final decomposition temperature increases above 720 °C due to multiphase system formation, and crystallites from multiphase precursors are smaller (<26 nm) but accompanied by residual phases [3]. In contrast, pure BTO decomposes completely between 600–750 °C to yield single-phase BaTiO₃ [2], whereas citrate and glycolate precursors each follow different decomposition pathways with their own intermediate phases and final decomposition temperatures (citrate: ~650 °C with carbonate intermediates; glycolate: ~900 °C calcination) [5].

thermal decomposition mechanism oxycarbonate intermediate BaTiO₃ nucleation TGA-DTA

Optimal Procurement Scenarios for Barium Titanyl Oxalate Tetrahydrate Based on Quantified Performance Evidence


Multilayer Ceramic Capacitor (MLCC) Dielectric Layer Manufacturing

BTO is the precursor of choice for MLCC dielectric layers where submicron BaTiO₃ particle size, controlled stoichiometry, and high dielectric constant are simultaneously required. The evidence demonstrates that BTO-derived BaTiO₃ achieves dielectric constants up to 30,000 for 60–85 nm particles [1] and suspension stability exceeding 1,400 hours for tape-casting compatibility [2]. Procurement should prioritize BTO suppliers providing powder with Ba/Ti molar ratio of 0.999–1.001 and particle size <0.2 μm for the precursor, as these parameters directly govern final capacitor volumetric efficiency and reliability.

Nano-Sized Tetragonal BaTiO₃ Powder Production for Embedded Capacitors and PTC Thermistors

For applications demanding nano-sized tetragonal BaTiO₃ particles (20–120 nm range) with high tetragonality (c/a > 1.006), BTO is the preferred precursor. Jung et al. (2010) demonstrated that BTO-derived BaTiO₃ achieves tetragonality of 1.0068 at a particle size of 119 nm when impurity levels are controlled [3]. The oxalate method yields crystallites of 21–25 nm at only 600 °C [4], and the nonisothermal calcination of stoichiometric BTO produces monodisperse 22 nm crystallites and 25 nm particles [5]. This combination of fine particle size and preserved tetragonality is not readily achievable through solid-state or citrate routes.

Low-Temperature Co-Fired Ceramics (LTCC) and Energy-Efficient BaTiO₃ Synthesis

Processes constrained by maximum firing temperatures benefit from BTO's 750 °C formation temperature—approximately 500 °C lower than solid-state routes [6]. This enables co-firing with lower-melting electrode materials (e.g., silver, copper) in LTCC architectures. The oxycarbonate decomposition mechanism of BTO avoids the thermodynamic barrier of BaCO₃ decomposition (~1000+ °C), making it the most energetically favorable route to stoichiometric BaTiO₃ among single-source precursors [7]. Procurement should favor BTO grades with low chloride contamination (HCl byproduct of Clabaugh synthesis) to minimize tetragonality suppression from incorporated H⁺/Cl⁻ impurities [3].

Piezoelectric and Ferroelectric Thin-Film Precursor Solutions

The solubility of BTO and its intermediate ammonium titanyl oxalate in aqueous media enables formulation of precursor solutions for sol-gel and chemical solution deposition of BaTiO₃ thin films [8]. The molecular-level Ba/Ti homogeneity inherent in the single-source precursor architecture translates to films with superior compositional uniformity compared to mixed-alkoxide or mixed-salt routes. The well-characterized thermal decomposition profile (five distinct steps from 190 to 750 °C) provides a predictable processing window for thin-film crystallization annealing, reducing the risk of residual organic contamination in the final ferroelectric or piezoelectric film [7].

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